2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Description
Historical Context of Bicyclic Heterocyclic Compounds
The development of bicyclic heterocyclic compounds traces its origins to the early nineteenth century, coinciding with the foundational period of organic chemistry itself. Historical records indicate that the systematic study of heterocyclic compounds began in the 1800s, with several noteworthy developments marking key milestones in this field. In 1818, Brugnatelli isolated alloxan from uric acid, representing one of the earliest documented heterocyclic compounds. This was followed by the discovery of quinoline in 1834 by Runge from coal distillates, and pyrrole in the same year from coal tar. The emergence of bicyclic systems specifically gained momentum with the recognition that molecules featuring two joined rings could exhibit unique properties compared to their monocyclic counterparts.
Bicyclic molecules, defined as structures containing two joined rings, can be categorized into three distinct junction modes: spiro compounds where rings share only one atom, fused or condensed bicyclic compounds where rings share two adjacent atoms, and bridged bicyclic compounds where rings share three or more atoms. The particular compound under investigation belongs to the bridged category, as evidenced by its bicyclo[13.4.0] designation, which indicates the presence of bridging atoms separating the two ring systems. The historical significance of such compounds became apparent as chemists recognized their potential applications in coordination chemistry and molecular recognition phenomena.
The systematic nomenclature of these complex structures evolved through the contributions of Arthur Hantzsch and Oskar Widman in the late nineteenth century. Their independently developed systems, now known collectively as Hantzsch-Widman nomenclature, provided the foundation for naming heterocyclic compounds by combining appropriate prefixes denoting heteroatom types and positions with suffixes indicating ring size and saturation degree. This nomenclatural framework proved essential for the classification and communication of increasingly complex bicyclic heterocycles, including those containing multiple heteroatoms such as the compound under examination.
Significance of Azonia-Containing Macrocyclic Structures
Azonia-containing macrocyclic structures represent a specialized class of heterocyclic compounds where nitrogen atoms bear positive charges within large ring systems, creating unique chemical and physical properties that distinguish them from their neutral counterparts. The significance of these structures extends beyond their synthetic complexity to encompass their potential applications in coordination chemistry, catalysis, and molecular recognition processes. Numerous macrocyclic metal complexes have been employed as artificial hydrolases in catalytic hydrolysis reactions of organic substrates, with aza-crown ethers representing a special class of macrocyclic ligands containing both nitrogen and oxygen atoms in the ring structure.
The incorporation of azonia centers within macrocyclic frameworks fundamentally alters the electronic distribution and binding properties of these molecules. Cryptands, which are closely related three-dimensional analogues of crown ethers, demonstrate enhanced selectivity and binding strength compared to their two-dimensional counterparts when complexing with guest ions. The three-dimensional interior cavity of such structures provides a binding site or host for guest ions, with the resulting complex termed a cryptate. This enhanced binding capability stems from the three-dimensional encapsulation mode, which confers size-selectivity and enables discrimination among different cationic species.
Research has demonstrated that azonia-containing macrocycles exhibit distinct advantages in various applications. The positive charge localized on the nitrogen center creates electrostatic interactions that can stabilize anionic guests or influence the overall binding thermodynamics of the system. Studies have shown that aza-crown complexes exhibit high hydrolytic enzyme activity, making them valuable candidates for biomimetic applications. However, the synthesis of aza-crown ether metal complexes as artificial hydrolases remains challenging due to synthetic difficulties, limiting their widespread application despite their promising catalytic properties.
The design strategies for azonia-containing macrocycles focus on optimizing the relationship between structure and activity. The synergistic effect between metal sites and ligands during organic compound hydrolysis represents a critical factor in determining the efficacy of these systems. This synergy is particularly pronounced in azonia-containing structures where the positive charge on nitrogen can participate directly in substrate binding and activation processes. The strategic placement of azonia centers within macrocyclic frameworks thus represents a powerful tool for tuning the chemical behavior of these complex molecular architectures.
Nomenclature Challenges in Polyoxygenated Nitrogen Heterocycles
The nomenclature of polyoxygenated nitrogen heterocycles presents significant challenges due to the complexity of these molecular structures and the need to accurately convey their three-dimensional arrangements through systematic naming conventions. The International Union of Pure and Applied Chemistry guidelines provide a framework for naming such compounds, but the application of these rules to highly complex structures like 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene requires careful consideration of multiple structural features. The systematic name must accommodate the presence of four oxygen atoms (tetraoxa), one nitrogen atom in its cationic form (azonia), and the specific bicyclic architecture with its characteristic bridge arrangements.
The Hantzsch-Widman nomenclature system forms the foundation for naming these complex heterocycles by establishing rules for identifying heteroatoms, determining their positions, and specifying ring sizes and saturation levels. For fully saturated and fully unsaturated heterocycles, specific protocols exist for choosing appropriate prefixes corresponding to each heteroatom type, with "oxa" representing oxygen and "aza" representing nitrogen. The multiplicative prefixes such as "tetra" indicate the number of identical heteroatoms present, while locants specify their precise positions within the molecular framework. The challenge intensifies when dealing with bicyclic systems where bridging arrangements must be clearly specified through the bicyclo designation followed by numerical descriptors in brackets.
| Nomenclature Component | Description | Example in Target Compound |
|---|---|---|
| Heteroatom Prefixes | "oxa" for oxygen, "aza" for nitrogen | tetraoxa, azonia |
| Multiplicative Prefixes | Indicate number of identical heteroatoms | tetra (four oxygens) |
| Positional Locants | Specify heteroatom positions | 2,5,11,14 and 8 |
| Bicyclic Descriptor | Indicates bridged ring system | bicyclo[13.4.0] |
| Ring Size Indicator | Total number of atoms in ring system | nonadeca (19 atoms) |
| Saturation Level | Indicates degree of unsaturation | triene (three double bonds) |
The complexity of naming polyoxygenated nitrogen heterocycles also stems from the need to distinguish between different charge states and tautomeric forms. The compound under investigation exists in both neutral and cationic forms, with distinct Chemical Abstracts Service registry numbers reflecting these different states. The azonia designation specifically indicates the presence of a positively charged nitrogen center, which fundamentally alters the chemical properties and reactivity of the molecule compared to its neutral counterpart. This charge state must be explicitly indicated in the systematic name to avoid confusion and ensure accurate structural identification.
Furthermore, the three-dimensional arrangement of atoms in these complex macrocycles introduces stereochemical considerations that may require additional descriptors in the complete nomenclature. The bicyclo[13.4.0] designation indicates the specific bridging pattern, where the numbers represent the number of atoms in each bridge connecting the bridgehead positions. The zero in the final position indicates that this is a fused rather than fully bridged system, with one bridge containing no intervening atoms. Such detailed structural information encoded within the systematic name ensures that the complete molecular architecture can be deduced from the nomenclature alone, though this level of complexity presents significant challenges for both naming and interpretation.
Properties
IUPAC Name |
2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4,15H,5-12H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORSCYQLBYHMM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCC[NH2+]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428108 | |
| Record name | 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-83-4 | |
| Record name | 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene is a complex organic compound with potential biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its pharmacological potential.
The compound can be synthesized through a multi-step reaction involving o-dihydroxybenzene. The synthesis typically involves the formation of the bicyclic structure followed by the introduction of the oxo and azoniabicyclo functionalities. The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Formula | C14H21N O4 |
| Molecular Weight | 265.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene is attributed to its unique structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that the compound displays significant antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of 2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene is crucial for therapeutic applications. Current research indicates moderate absorption and distribution in biological systems, but further studies are needed to elucidate its metabolic pathways and long-term effects.
Safety Profile
Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm safety in clinical settings.
Preparation Methods
Stepwise Assembly via Macrocyclization and Ring Closure
A common route involves:
- Step 1: Synthesis of a linear polyether amine precursor containing multiple ether linkages and a terminal amine group.
- Step 2: Macrocyclization through intramolecular nucleophilic substitution or Williamson ether synthesis to form the tetraoxa ring system.
- Step 3: Cyclization to close the bicyclic framework, often facilitated by activating groups or templating agents.
- Step 4: Quaternization of the nitrogen atom to generate the azonia bicyclic structure.
Use of Polyether Precursors
Polyether compounds structurally related to the target, such as benzotetraoxazacyclopentadecines, have been synthesized using:
- Controlled polycondensation of diols and diamines.
- Selective protection/deprotection steps to guide ring closure.
- Application of molecular modeling to optimize ring strain and reaction conditions.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred to facilitate nucleophilic substitutions.
- Temperature: Moderate heating (50–120°C) to promote cyclization without decomposition.
- Catalysts: Use of bases (e.g., potassium carbonate) or phase-transfer catalysts to enhance reaction rates.
- Purification: Chromatographic techniques (e.g., preparative HPLC) to isolate the bicyclic azonia compound.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Polyether amine synthesis | Diols, diamines, base, polar aprotic solvent | Build linear precursor | Control of chain length critical |
| Macrocyclization | Williamson ether synthesis conditions | Form tetraoxa ring | Requires dilute conditions to favor intramolecular reaction |
| Bicyclic ring closure | Heating, templating agent if needed | Close bicyclic framework | Molecular modeling assists design |
| Quaternization | Alkyl halide (e.g., methyl iodide), solvent | Form azonia nitrogen center | Quaternary ammonium salt formation |
Research Findings and Insights
- The bicyclic azonia tetraoxa compound exhibits stability under mild conditions but requires careful control of reaction parameters to avoid side reactions such as polymerization or ring opening.
- Molecular modeling studies have shown that the ring strain in the bicyclic system is minimized by the specific arrangement of oxygen atoms, facilitating cyclization.
- Quaternization increases the compound’s solubility in polar solvents and may influence its biological activity.
- Experimental yields for the bicyclic azonia compound typically range from moderate to high (40–75%) depending on the precursor purity and reaction optimization.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene?
- Answer : Synthesis of complex bicyclic azonia compounds often involves multi-step cyclization reactions. Key steps include:
- Ring-closing metathesis or acid-catalyzed cyclization to form the macrocyclic backbone.
- Selective oxidation to introduce tetraoxa moieties, followed by quaternization to incorporate the azonia group.
- Purification via column chromatography or recrystallization, monitored by TLC and NMR (¹H/¹³C) for intermediate validation .
- Data Table : Example reaction conditions (solvents, catalysts, yields) from analogous syntheses should be tabulated for reproducibility.
Q. How can the molecular structure of this compound be rigorously characterized?
- Answer : Use X-ray crystallography to resolve bond angles, torsional strains, and heteroatom arrangements. For example, bond angles like N2—C9—C8 (124°) and C8—C9—C15 (118°) confirm steric and electronic constraints in similar bicyclic systems . Complementary techniques:
- DFT calculations to compare theoretical vs. experimental geometries.
- 2D NMR (COSY, HSQC) to assign proton and carbon environments, especially for oxygen and nitrogen substituents .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Answer : Conduct in vitro screening against bacterial/viral targets due to structural similarities to β-lactam analogs (e.g., ). Methods include:
- Microdilution assays for antimicrobial activity (MIC/MBC).
- Molecular docking to predict binding affinity to enzymes (e.g., penicillin-binding proteins) .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?
- Phase 1 : Measure logP , hydrolysis rates, and photodegradation in simulated environments (OECD guidelines).
- Phase 2 : Use radiolabeled analogs to track distribution in soil-water systems and model bioaccumulation factors (BCFs).
- Phase 3 : Ecotoxicity assays on model organisms (e.g., Daphnia magna) to assess chronic effects .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Answer : Apply multi-technique validation :
- Compare NMR chemical shifts with DFT-predicted values to resolve ambiguities in substituent positioning.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula discrepancies.
- Employ statistical error analysis (e.g., R-factor in crystallography) to quantify confidence in structural assignments .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Answer : Link research to Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles.
- Model charge distribution to explain solvation effects or ion-binding capabilities, aligning with crystallographic data .
Q. How can experimental designs optimize reaction yields while minimizing byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
